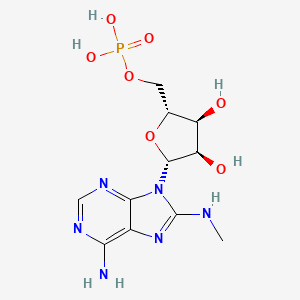
8-(Methylamino)adenosine 5'-(dihydrogen phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Methylamino)adenosine 5’-(dihydrogen phosphate): is a chemical compound that belongs to the class of nucleotides. It consists of a phosphate group, the sugar ribose, and the nucleobase adenine, with a methylamino group attached to the adenine ring. This compound is an ester of phosphoric acid and the nucleoside adenosine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Methylamino)adenosine 5’-(dihydrogen phosphate) typically involves the methylation of adenosine followed by phosphorylation. The methylation can be achieved using methylamine under controlled conditions. The phosphorylation step involves the reaction of the methylated adenosine with phosphoric acid or its derivatives under specific conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological methods, such as the fermentation of genetically modified microorganisms that can produce the compound in large quantities. The process involves the extraction and purification of the compound from the fermentation broth .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methylamino group can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting the phosphate group or the adenine ring.
Substitution: The methylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the methylamino group.
Reduction Products: Reduced forms of the phosphate group or adenine ring.
Substitution Products: Compounds with different functional groups replacing the methylamino group.
Aplicaciones Científicas De Investigación
Chemistry: 8-(Methylamino)adenosine 5’-(dihydrogen phosphate) is used as a building block in the synthesis of more complex molecules. It serves as a precursor in various chemical reactions and is used in the study of nucleotide analogs .
Biology: In biological research, this compound is used to study the mechanisms of nucleotide metabolism and the role of modified nucleotides in cellular processes. It is also used in the development of nucleotide-based probes and sensors .
Medicine: Its unique structure allows it to interact with specific molecular targets, making it a valuable tool in drug discovery .
Industry: In the industrial sector, 8-(Methylamino)adenosine 5’-(dihydrogen phosphate) is used in the production of nucleotide-based products, such as dietary supplements and biochemical reagents. It is also used in the manufacture of certain types of polymers and materials .
Mecanismo De Acción
The mechanism of action of 8-(Methylamino)adenosine 5’-(dihydrogen phosphate) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an allosteric modulator, influencing the activity of enzymes involved in nucleotide metabolism. It can also bind to nucleotide receptors, affecting cellular signaling pathways and modulating various biological processes .
Comparación Con Compuestos Similares
Adenosine 5’-monophosphate (AMP): A nucleotide with a similar structure but without the methylamino group.
Adenosine 5’-diphosphate (ADP): A nucleotide with two phosphate groups.
Adenosine 5’-triphosphate (ATP): A nucleotide with three phosphate groups.
Uniqueness: 8-(Methylamino)adenosine 5’-(dihydrogen phosphate) is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This modification allows the compound to interact with specific molecular targets and pathways that are not accessible to other nucleotides .
Propiedades
| 61370-73-8 | |
Fórmula molecular |
C11H17N6O7P |
Peso molecular |
376.26 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-[6-amino-8-(methylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H17N6O7P/c1-13-11-16-5-8(12)14-3-15-9(5)17(11)10-7(19)6(18)4(24-10)2-23-25(20,21)22/h3-4,6-7,10,18-19H,2H2,1H3,(H,13,16)(H2,12,14,15)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1 |
Clave InChI |
NQYRCDLYBBGTOY-KQYNXXCUSA-N |
SMILES isomérico |
CNC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
SMILES canónico |
CNC1=NC2=C(N=CN=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



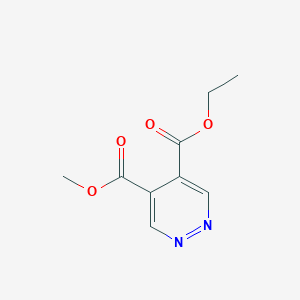
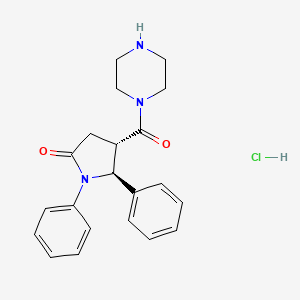


![4-[(Ethylcarbamoyl)amino]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B12922787.png)
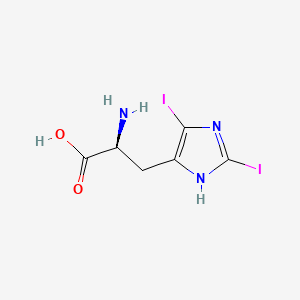

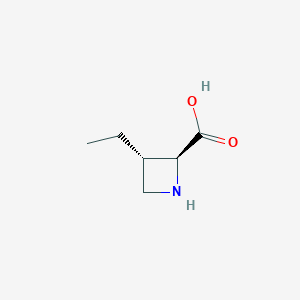

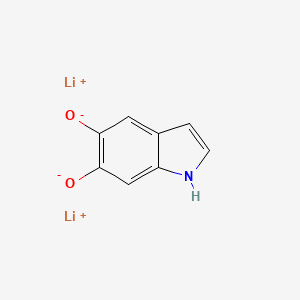

![(6-Thioxocyclohexa-1,3-dien-1-yl)methyl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12922835.png)
